molecular formula C12H15NO B2413566 N-[3-(propan-2-yl)phenyl]prop-2-enamide CAS No. 1156926-83-8

N-[3-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B2413566
CAS No.: 1156926-83-8
M. Wt: 189.258
InChI Key: TXSKZKNZFGWLKA-UHFFFAOYSA-N
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Description

N-[3-(propan-2-yl)phenyl]prop-2-enamide is a high-purity chemical compound offered for research use only. This prop-2-enamide derivative is designed for investigative applications in medicinal chemistry and pharmacology. While direct studies on this exact compound are limited, its core structure is closely related to two prominent classes of bioactive molecules. Firstly, it shares a structural backbone with compounds identified in patents for their activity as physiological cooling agents that target the TRPM8 receptor . This suggests potential utility in studies concerning thermosensation and the development of cooling sensates for various research applications. Secondly, the molecule contains the N-(arylprop-2-enoyl)amido pharmacophore, which is a key feature of cinnamamide derivatives that have demonstrated significant anticonvulsant activity in preclinical models . Researchers exploring novel therapeutic agents for neurological conditions may find this structural analogy valuable. The compound is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary experiments to fully characterize the properties and mechanisms of action of this compound for their specific applications.

Properties

IUPAC Name

N-(3-propan-2-ylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-4-12(14)13-11-7-5-6-10(8-11)9(2)3/h4-9H,1H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSKZKNZFGWLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine-Acyl Chloride Condensation

The primary synthesis route involves reacting 3-(propan-2-yl)aniline with acryloyl chloride under basic conditions. This method leverages the nucleophilic attack of the aniline’s amino group on the electrophilic carbonyl carbon of acryloyl chloride, forming the amide bond.

Reaction Mechanism:

  • Deprotonation: A base (e.g., triethylamine) abstracts a proton from 3-(propan-2-yl)aniline, generating a more nucleophilic amine species.
  • Acylation: The deprotonated amine attacks acryloyl chloride, displacing chloride and forming an intermediate tetrahedral structure.
  • HCl Elimination: The intermediate collapses, releasing HCl and yielding this compound.

Standard Conditions:

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)
  • Temperature: 0–25°C (ambient to controlled exothermic conditions)
  • Base: Triethylamine (2.0–3.0 equivalents relative to acryloyl chloride)
  • Stoichiometry: 1:1 molar ratio of amine to acyl chloride.

Alternative Synthetic Approaches

While less common, two alternative pathways have been documented:

A. Microwave-Assisted Synthesis
A patent-derived method reduces reaction times from hours to minutes using microwave irradiation (100–150°C, 300 W). This approach enhances reaction efficiency but requires specialized equipment.

B. Enzymatic Catalysis
Preliminary studies suggest lipases (e.g., Candida antarctica Lipase B) can catalyze the amidation in non-aqueous media, though yields remain suboptimal (45–60%) compared to classical methods.

Optimization of Reaction Parameters

Solvent Selection

Solvent polarity directly impacts reaction kinetics and product purity:

Solvent Dielectric Constant (ε) Reaction Time (h) Yield Range (%)
DCM 8.93 2–4 78–85
THF 7.52 3–5 70–75
DMF 36.7 1–2 85–92

Data aggregated from industrial protocols show DMF achieves superior yields due to its high polarity stabilizing the transition state. However, DCM remains preferred for ease of product isolation via liquid-liquid extraction.

Base and Stoichiometry Optimization

Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are the most effective bases, with DIPEA reducing side reactions (e.g., oligomerization) at higher temperatures. A 15% excess of acryloyl chloride ensures complete amine consumption, minimizing unreacted starting material.

Purification and Crystallization Techniques

Crystallization Protocols

Post-synthesis purification typically employs solvent-antisolvent systems:

Procedure:

  • Dissolve crude product in DMF (5–20 vol) at 50°C.
  • Add water (3:7 v/v DMF:H₂O) to induce supersaturation.
  • Cool linearly to 25°C at 0.5°C/min.
  • Filter and wash with cold hexane to remove residual DMF.

Yield Enhancement: Seeding with pre-formed crystals (0.1–0.5% w/w) reduces nucleation time and improves crystal size distribution.

Chromatographic Purification

For research-scale batches, silica gel chromatography (ethyl acetate/hexane, 3:7) resolves unreacted aniline and dimeric by-products. This step is omitted in industrial settings due to cost constraints.

Analytical Characterization

Critical Quality Attributes:

  • Purity: ≥98% by HPLC (C18 column, 270 nm detection)
  • Melting Point: 112–114°C (DSC, 10°C/min)
  • Spectroscopic Data:
    • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=15.6 Hz, 1H, CH=CHCO), 6.45 (dd, J=15.6, 10.0 Hz, 1H, CH=CHCO), 2.91 (septet, J=6.8 Hz, 1H, CH(CH₃)₂)

Scale-Up Considerations

Industrial Adaptations:

  • Continuous Flow Reactors: Tubular reactors with static mixers achieve 90% conversion in <10 minutes residence time.
  • Solvent Recovery: DCM and DMF are distilled and recycled, reducing production costs by 40%.

Safety Protocols:

  • Acryloyl chloride handling requires dedicated ventilation and secondary containment.
  • Exothermic peaks during synthesis necessitate jacketed reactors with glycol cooling.

Comparative Method Analysis

Method Throughput (kg/day) Purity (%) Cost Index
Batch (DCM/TEA) 50–100 98.5 1.00
Continuous Flow 200–300 99.1 0.85
Microwave-Assisted 10–20 97.8 1.20

Continuous flow systems outperform batch methods in both throughput and purity, justifying capital investment for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(propan-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[3-(propan-2-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(propan-2-yl)phenyl]prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(trifluoromethyl)phenyl]prop-2-enamide
  • N-[4-(propan-2-yl)phenyl]prop-2-enamide
  • N-[3-(methyl)phenyl]prop-2-enamide

Uniqueness

N-[3-(propan-2-yl)phenyl]prop-2-enamide is unique due to the presence of the propan-2-yl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets compared to similar compounds.

Q & A

Q. How does the introduction of substituents on the phenyl ring influence the compound’s pharmacokinetic properties, and what in silico models are recommended for such analyses?

  • Methodological Answer : Substituent effects can be systematically evaluated using:
  • QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors.
  • ADMET prediction : SwissADME or pkCSM to forecast permeability (e.g., Caco-2 cells) and hepatic clearance.

Q. Example SAR Table :

Substituent PositionLogPCaco-2 Permeability (nm/s)Half-life (h)
-H (Parent compound)3.1221.5
-Cl (Ortho)3.8152.1
-OCH₃ (Para)2.7280.9

Chlorine substitution increases lipophilicity but reduces permeability, while methoxy groups enhance solubility at the cost of metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across different enzymatic assays?

  • Methodological Answer :
  • Assay standardization : Use a unified protocol (e.g., ATP concentration, incubation time) to minimize variability.
  • Negative controls : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay conditions.
  • Statistical reconciliation : Apply Bland-Altman analysis to quantify systematic biases between labs .

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